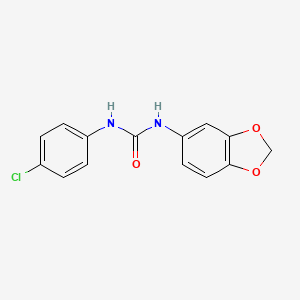
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea
Vue d'ensemble
Description
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. EPU is a small molecule that belongs to the class of urea derivatives. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases. This compound has also been found to have anti-angiogenic effects, which are important in the prevention of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its biological activities, which makes it a useful tool for investigating various cellular processes. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea. One area of research is the development of more potent analogs of this compound that can be used as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound, which will provide insights into its biological activities. In addition, the development of new methods for the synthesis and purification of this compound will facilitate its use in various lab experiments. Finally, the investigation of the in vivo effects of this compound will provide important information on its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-microbial effects against various bacteria and fungi.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-12-6-8-13(9-7-12)18-15(19)17-11-14-5-3-4-10-16-14/h3-10H,2,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRDDOVUCYIRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




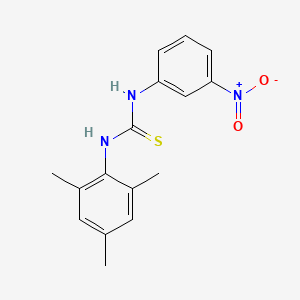
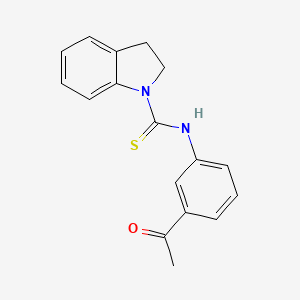
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylthiourea](/img/structure/B4287271.png)
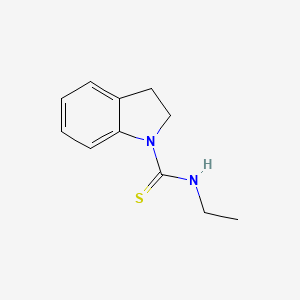
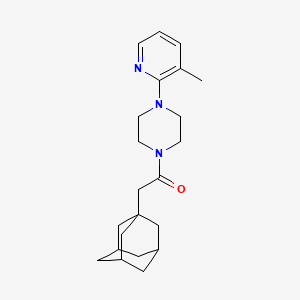
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
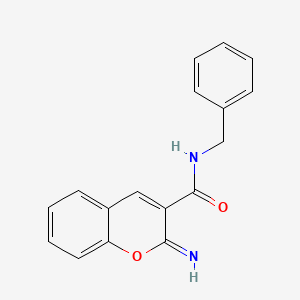



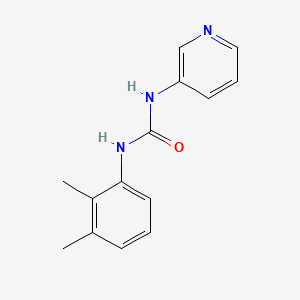
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
